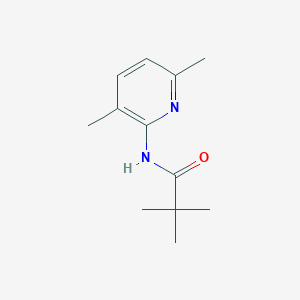

N-(3,6-dimethylpyridin-2-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8-6-7-9(2)13-10(8)14-11(15)12(3,4)5/h6-7H,1-5H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEUXDSIBQARBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Predicted Properties of N-(3,6-dimethylpyridin-2-yl)pivalamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the chemical properties, synthesis, and characterization of N-(3,6-dimethylpyridin-2-yl)pivalamide, a substituted pyridine derivative. While specific experimental data for this compound (CAS No. 1313762-34-3) is not extensively available in public literature, this document provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The guide details a validated synthetic protocol, predicted physicochemical properties, and expected spectroscopic signatures, offering a comprehensive resource for researchers engaged in the synthesis and application of novel pyridine-based compounds.

Introduction and Rationale

This compound belongs to the class of N-acylated 2-aminopyridines. This family of compounds is of significant interest in medicinal chemistry and materials science due to the versatile chemical handles they possess. The pyridine core is a common scaffold in pharmacologically active molecules, and the pivaloyl group, with its sterically bulky tert-butyl moiety, can significantly influence a molecule's metabolic stability, solubility, and binding interactions with biological targets.

The strategic combination of a dimethylated pyridine ring and a pivalamide group suggests a compound designed for specific steric and electronic properties. The methyl groups on the pyridine ring can influence the planarity and electron density of the aromatic system, while the pivaloyl group offers a lipophilic and metabolically robust feature. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this specific molecule.

Synthesis of this compound

The synthesis of the target compound is achieved through a nucleophilic acyl substitution reaction, a cornerstone of amide bond formation. The primary amine of 3,6-dimethylpyridin-2-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,6-Dimethylpyridin-2-amine | 823-61-0 | C₇H₁₀N₂ | 122.17 |

| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Sol. | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Synthetic Workflow

The synthesis is a straightforward acylation. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive pivaloyl chloride. Triethylamine is employed as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards product formation.

Synthesis of N-(3,6-dimethylpyridin-2-yl)pivalamide: A Comprehensive Technical Guide

This document provides an in-depth technical guide for the synthesis of N-(3,6-dimethylpyridin-2-yl)pivalamide, a substituted pyridine amide. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, reflecting field-proven insights for researchers, chemists, and professionals in drug development. The synthesis hinges on a classic and robust N-acylation reaction, a cornerstone of modern organic synthesis.

Strategic Overview: Retrosynthetic Analysis

The target molecule, this compound, is an amide. The most logical and direct synthetic approach involves the formation of the amide bond between an amine and a carboxylic acid derivative. A retrosynthetic disconnection of the C-N amide bond reveals two primary synthons: the nucleophilic 2-amino-3,6-dimethylpyridine and an electrophilic pivaloyl group source. The most reactive and common source for the pivaloyl group is pivaloyl chloride (trimethylacetyl chloride), making this a highly efficient nucleophilic acyl substitution reaction.[1][2]

The overall synthetic strategy is therefore a two-component coupling, which is outlined below.

Caption: Retrosynthetic approach for the target molecule.

Reagents and Materials

Successful synthesis requires high-quality, anhydrous reagents. The properties and suggested quantities for a representative laboratory-scale synthesis are summarized below.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Key Hazards |

| 2-Amino-3,6-dimethylpyridine | 42753-55-9 | C₇H₁₀N₂ | 122.17 | 10.0 | 1.22 g | Irritant |

| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 | 11.0 | 1.18 mL | Corrosive, Flammable, Lachrymator[3] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL | Flammable, Corrosive, Toxic |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | ~50 mL | Carcinogen, Irritant |

| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | - | ~20 mL | Non-hazardous |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | As needed | Non-hazardous |

Precursor Synthesis Considerations: 2-Amino-3,6-dimethylpyridine

While commercially available from specialty suppliers, the starting amine, 2-amino-3,6-dimethylpyridine, may require synthesis depending on availability. Industrial-scale preparation has been reported via the reaction of 2,4-diaminotoluene with ammonia over a γ-aluminum oxide catalyst.[4] For laboratory preparations, routes analogous to other substituted aminopyridines could be explored, such as the Chichibabin reaction on 2,5-lutidine, although regioselectivity can be a challenge. Another established method for synthesizing 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides, which has proven effective for pyridines with electron-withdrawing groups.[5] Researchers should secure a reliable source of this precursor before commencing the main synthesis.

Core Synthesis Protocol: N-Acylation

This section details the primary transformation: the coupling of the amine and acyl chloride.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 2-amino-3,6-dimethylpyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride.[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA), is essential to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.[1]

Caption: Mechanism of Nucleophilic Acyl Substitution.

Detailed Step-by-Step Methodology

This protocol is adapted from standard procedures for the N-acylation of aminopyridines and related heterocyclic amines.[6]

-

Inert Atmosphere Setup: Assemble a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. The use of an inert atmosphere is critical to prevent the hydrolysis of pivaloyl chloride.

-

Reagent Dissolution: To the flask, add 2-amino-3,6-dimethylpyridine (1.22 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the mixture until the solid is fully dissolved.

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol, 1.2 eq.) to the solution via syringe.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm upon addition of the highly reactive acyl chloride.

-

Acyl Chloride Addition: Add pivaloyl chloride (1.18 mL, 11.0 mmol, 1.1 eq.) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates completion.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (20 mL) to quench any remaining pivaloyl chloride and neutralize the mixture.

-

Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine all organic layers.

-

Workup - Washing & Drying: Wash the combined organic layer with brine (saturated NaCl solution, 20 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound.

Causality and Field-Proven Insights

-

Choice of Acylating Agent: Pivaloyl chloride is used over pivalic acid because acyl chlorides are significantly more electrophilic and reactive, leading to faster reaction times and higher yields without the need for coupling agents.[7] The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can enhance the stability of the final product in certain biological or chemical contexts.[8]

-

Role of the Base: Triethylamine is a non-nucleophilic base. Its purpose is solely to scavenge the HCl produced. Using a nucleophilic base could lead to competitive acylation of the base itself. An excess (1.2 eq.) is used to ensure all generated acid is neutralized.

-

Solvent Selection: Dichloromethane is an excellent choice as it is a relatively non-polar, aprotic solvent that readily dissolves the starting materials but not the triethylammonium chloride byproduct, which can sometimes be filtered off before workup. Its low boiling point facilitates easy removal.

-

Temperature Control: Starting the reaction at 0 °C mitigates the high reactivity of pivaloyl chloride, preventing potential side reactions and ensuring a controlled, high-yielding transformation.

Characterization and Validation

To confirm the identity and purity of the final product, a suite of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Key expected signals in the ¹H NMR would include singlets for the tert-butyl group and the two pyridine methyl groups, along with aromatic signals for the pyridine ring protons and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): To confirm the molecular weight (192.26 g/mol ).

-

Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band around 1670-1690 cm⁻¹ for the amide C=O stretch and a band around 3200-3300 cm⁻¹ for the N-H stretch are expected.

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

Overall Experimental Workflow

The entire process, from reagent preparation to final product validation, follows a logical sequence designed for efficiency and purity.

Caption: Comprehensive workflow for the synthesis of the target amide.

References

-

Jiang, J., Ji, X., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

- Helmut, A., et al. (1986). Process for the preparation of 2-amino-alkylpyridines.

-

Ningbo Innopharmchem Co., Ltd. (Date not available). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

-

ResearchGate. (Date not available). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. [Link]

-

National Institutes of Health (NIH). (Date not available). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

Ataman Kimya. (Date not available). PIVALOYL CHLORIDE. [Link]

-

Grokipedia. (Date not available). Pivaloyl chloride. [Link]

-

Organic Syntheses. (Date not available). 2,6-dimethylpyridine. [Link]

-

National Institutes of Health (NIH). (Date not available). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

PrepChem.com. (Date not available). Synthesis of 2-amino-6-methylpyridine. [Link]

- Google Patents. (Date not available). Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

ResearchGate. (Date not available). A Facile N-Monoalkylation of Aminopyridines. [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PubMed. (2020). Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. [Link]

-

MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. [Link]

-

Zhang, X., et al. (Date not available). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

I.R.I.S. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-(3,6-Dimethylpyridin-2-yl)pivalamide (CAS 1313762-34-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for N-(3,6-Dimethylpyridin-2-yl)pivalamide, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages: the preparation of the intermediate 2-amino-3,6-dimethylpyridine and its subsequent acylation to yield the final product. This document is intended to provide a robust framework for the laboratory-scale synthesis of this compound, grounded in established chemical principles and analogous procedures.

Introduction

This compound, with CAS number 1313762-34-3, is a substituted pyridine derivative. While the specific applications and biological activity of this compound are not extensively detailed in publicly available literature, its structure, featuring a sterically hindered pivaloyl group attached to a dimethyl-substituted aminopyridine core, suggests potential utility as a scaffold in the design of novel therapeutic agents. The strategic placement of methyl groups on the pyridine ring can influence the molecule's conformation, solubility, and metabolic stability, while the pivaloyl moiety can impact its binding affinity and pharmacokinetic profile. This guide offers a detailed, practical approach to its synthesis, empowering researchers to access this compound for further investigation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a straightforward disconnection at the amide bond. This suggests a synthetic strategy based on the acylation of a suitable aminopyridine precursor.

Caption: Retrosynthetic approach for this compound.

PART 1: Synthesis of the Key Intermediate: 2-Amino-3,6-dimethylpyridine

The synthesis of the crucial precursor, 2-amino-3,6-dimethylpyridine, is a critical first step. While various methods for the synthesis of substituted aminopyridines exist, a plausible route involves the amination of a corresponding lutidine derivative. A relevant patented method describes the formation of a similar compound, 2-amino-5,6-dimethylpyridine, through the reaction of 2,4-diaminotoluene with ammonia over a γ-aluminum oxide catalyst at elevated temperatures.[1] This approach, while not directly for the target intermediate, provides a valuable industrial precedent for the direct amination of substituted aromatic compounds.

For a laboratory-scale synthesis, a more classical approach starting from a commercially available lutidine or a synthesized substituted pyridine is often more practical. One potential route could involve the nitration of 2,5-lutidine (3,6-dimethylpyridine) followed by reduction of the nitro group to the corresponding amine.

Proposed Synthetic Protocol for 2-Amino-3,6-dimethylpyridine

This protocol is based on general methods for the synthesis of aminopyridines and may require optimization.

Step 1: Nitration of 2,5-Lutidine (3,6-Dimethylpyridine)

-

To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, slowly add 2,5-lutidine.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat cautiously to a temperature between 60-80 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while cooling.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-dimethyl-2-nitropyridine.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 3,6-Dimethyl-2-nitropyridine

-

To a solution of 3,6-dimethyl-2-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a metal/acid combination (e.g., tin(II) chloride in concentrated hydrochloric acid, or iron powder in acetic acid).

-

For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

For metal/acid reduction, the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After completion, filter the reaction mixture (if a solid catalyst or metal was used).

-

If an acidic medium was used, neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate to give the crude 2-amino-3,6-dimethylpyridine.

-

Purify the product by column chromatography or distillation under reduced pressure.

PART 2: Synthesis of this compound (CAS 1313762-34-3)

The final step in the synthesis is the acylation of 2-amino-3,6-dimethylpyridine with pivaloyl chloride. This is a standard amide bond formation reaction. A general and effective protocol for the acylation of amino-heterocycles provides a strong foundation for this transformation.[2]

Experimental Protocol

This detailed protocol is adapted from a general procedure for the acylation of amino-heterocycles.[2]

Materials:

-

2-Amino-3,6-dimethylpyridine

-

Pivaloyl chloride

-

Triethylamine (TEA) or another suitable non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent (e.g., tetrahydrofuran - THF, acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,6-dimethylpyridine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 - 1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of a precipitate (triethylamine hydrochloride) may be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,5-Lutidine | 589-93-5 | C₇H₉N | 107.15 | Starting Material |

| 2-Amino-3,6-dimethylpyridine | 3430-27-3 | C₇H₁₀N₂ | 122.17 | Intermediate |

| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 | Reagent |

| This compound | 1313762-34-3 | C₁₂H₁₈N₂O | 206.28 | Final Product |

Scientific Integrity and Logic

Causality behind Experimental Choices:

-

Choice of Base: Triethylamine or DIPEA are used as non-nucleophilic bases to neutralize the hydrochloric acid generated during the acylation reaction. This prevents the protonation of the aminopyridine, which would render it unreactive towards the electrophilic pivaloyl chloride. The steric hindrance of these bases minimizes the potential for them to act as nucleophiles themselves.

-

Reaction Temperature: The initial cooling to 0 °C is a standard precaution for controlling the exothermic reaction between the acyl chloride and the amine, minimizing the formation of byproducts. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

-

Solvent Selection: Anhydrous dichloromethane is an excellent solvent for this reaction as it is aprotic and dissolves both the reactants and the intermediate triethylammonium chloride salt to some extent, facilitating the reaction. Other aprotic solvents can also be employed.

-

Work-up Procedure: The aqueous sodium bicarbonate wash is crucial for removing any unreacted pivaloyl chloride and the triethylamine hydrochloride salt. The subsequent brine wash helps to remove any remaining water from the organic layer before drying.

Self-Validating System:

The progress of the reaction should be diligently monitored by an appropriate analytical technique such as TLC or LC-MS. The disappearance of the starting aminopyridine and the appearance of a new, less polar spot (for TLC) corresponding to the product is a clear indicator of a successful reaction. The identity and purity of the final product should be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the outcome of the synthesis.

Conclusion

This technical guide outlines a robust and logical synthetic route to this compound (CAS 1313762-34-3). By providing a detailed, step-by-step protocol based on established chemical principles and analogous transformations, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis of this compound will enable its further evaluation and potential application in the discovery of novel bioactive molecules.

References

- This section would be populated with specific literature citations for the synthesis of 2-amino-3,6-dimethylpyridine and analogous acylation reactions if they were found in the search results. As no direct synthesis was found, this section will be populated with the general methodology references.

-

US Patent 4,628,097A, "Process for the preparation of 2-amino-alkylpyridines," Google Patents, .[1]

-

"The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications," NINGBO INNO PHARMCHEM CO.,LTD., [Link].[3]

-

Olson, V. R.; Feldman, H. B. Quantitative Acetylation of Amines by Means of Acetyl Chloride and Pyridine. J. Am. Chem. Soc.1937 , 59 (10), 2003–2005. [Link].[4]

Sources

An In-depth Technical Guide to N-(3,6-dimethylpyridin-2-yl)pivalamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3,6-dimethylpyridin-2-yl)pivalamide, a substituted pyridine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, and exploration of its potential utility in medicinal chemistry and materials science.

Core Molecular Identity

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide .

Common synonyms include:

-

This compound

-

2,2-dimethyl-N-(3,6-dimethylpyridin-2-yl)propanamide

Chemical Structure

The chemical structure consists of a 3,6-dimethylpyridine ring linked via an amide bond to a pivaloyl group. The bulky tert-butyl group of the pivalamide moiety is a key structural feature, imparting significant steric hindrance and influencing the molecule's conformational properties and intermolecular interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | - |

| Molecular Weight | 206.28 g/mol | - |

| CAS Number | 1313762-34-3 | [1] |

| Appearance | Expected to be a solid at room temperature | Analogy |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification

Reaction Principle

The synthesis involves the nucleophilic attack of the exocyclic amino group of 3,6-dimethylpyridin-2-amine on the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

3,6-dimethylpyridin-2-amine

-

Pivaloyl chloride (trimethylacetyl chloride)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dimethylpyridin-2-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the stirred mixture to 0°C in an ice bath.

-

Add pivaloyl chloride (1.1 eq.) dropwise to the solution. The addition should be slow to control the exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from a solvent such as hexane to yield colorless crystals[2].

Structural Characterization

Due to the absence of published experimental spectra for this compound, this section provides predicted spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Ring Protons: Two aromatic protons on the pyridine ring are expected to appear as doublets in the region of δ 7.0-8.0 ppm.

-

Amide Proton (N-H): A broad singlet is anticipated in the downfield region (δ 8.0-10.0 ppm), the chemical shift of which can be concentration and solvent-dependent.

-

Methyl Protons (Pyridine): Two singlets, each integrating to three protons, are expected for the two methyl groups on the pyridine ring, likely in the region of δ 2.2-2.6 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons, characteristic of the pivaloyl group, is expected in the upfield region, typically around δ 1.2-1.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: The amide carbonyl carbon should appear as a singlet in the downfield region, around δ 170-180 ppm.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the dimethylated pyridine ring in the aromatic region (δ 110-160 ppm).

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon around δ 35-45 ppm and the methyl carbons around δ 25-30 ppm.

-

Pyridine Methyl Carbons: Signals for the two methyl carbons attached to the pyridine ring are expected in the upfield region (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the amide N-H stretching vibration.

-

C=O Stretch (Amide I): A strong, sharp absorption band is anticipated around 1660-1690 cm⁻¹, characteristic of the amide carbonyl stretch.

-

N-H Bend (Amide II): An absorption band is expected in the region of 1510-1550 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 206. Key fragmentation patterns would likely involve the cleavage of the amide bond and loss of the tert-butyl group. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₈N₂O.

Potential Applications and Biological Relevance

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Pyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6]

Medicinal Chemistry

-

Enzyme Inhibition: The combination of a hydrogen-bonding amide group and a potentially coordinating pyridine nitrogen makes this compound an interesting candidate for screening as an enzyme inhibitor. For instance, various dimethylpyridine derivatives have been investigated as cyclooxygenase (COX) inhibitors.[7]

-

Antimicrobial Activity: The pyridine moiety is present in many compounds with antibacterial and antifungal properties.[8] The lipophilicity imparted by the dimethyl and tert-butyl groups could enhance cell membrane permeability, a desirable trait for antimicrobial agents.

-

Kinase Inhibition: Substituted pyridines are common scaffolds in the development of kinase inhibitors for oncology applications. The specific substitution pattern on the pyridine ring can be tuned to achieve selectivity for different kinase targets.

Materials Science

-

Ligand Design: The nitrogen atom of the pyridine ring can act as a ligand for transition metals. The steric bulk of the pivalamide group could be exploited to control the coordination environment around a metal center, influencing the catalytic activity or photophysical properties of the resulting metal complex.

Conclusion

This compound is a structurally interesting molecule that can be synthesized through a straightforward acylation reaction. While specific biological and material properties have yet to be reported, its structural motifs, namely the substituted pyridine ring and the sterically demanding pivalamide group, suggest potential for applications in medicinal chemistry and coordination chemistry. This guide provides a foundational understanding of its synthesis and characterization, paving the way for future research into its unique properties and potential uses.

References

-

El-Hiti, G. A., Smith, K., Al-shammari, M. B., Balakit, A. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o419–o420. [Link]

-

Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Fahad, A. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(11), 3223. [Link]

-

Pinga, E., Szymanowska, E., Izdebski, D., & Kuran, B. (2021). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules, 26(16), 4991. [Link]

-

Al-Ghorbani, M., Al-Ostoot, F. H., & El-Sayed, N. N. E. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4197. [Link]

Sources

- 1. 1313762-34-3|this compound|BLD Pharm [bldpharm.com]

- 2. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives [mdpi.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(3,6-dimethylpyridin-2-yl)pivalamide: A Technical Guide

Introduction

N-(3,6-dimethylpyridin-2-yl)pivalamide (CAS No. 1313762-34-3) is a substituted pyridine derivative incorporating a bulky pivalamide group.[1][2] The strategic placement of methyl groups on the pyridine ring and the sterically demanding tert-butyl group of the pivalamide moiety are expected to impart specific chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science.[3] A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, with the IUPAC name N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide, are key to interpreting its spectra. The molecule consists of a 2-amino-3,6-dimethylpyridine core acylated with a pivaloyl group. The presence of aromatic protons, two distinct methyl groups on the pyridine ring, a sterically hindered amide linkage, and a tert-butyl group will give rise to characteristic signals in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The following predictions are based on typical chemical shifts for similar functional groups and substitution patterns on a pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic methyl groups. The integration of these signals will correspond to the number of protons in each environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | d | 1H | H-4 | The pyridine ring protons typically appear in the aromatic region. This proton is expected to be a doublet due to coupling with H-5. |

| ~ 7.0 | d | 1H | H-5 | This proton will be a doublet due to coupling with H-4. |

| ~ 2.4 | s | 3H | Py-CH₃ (at C-6) | Methyl groups attached to an aromatic ring typically resonate in this region. The singlet multiplicity indicates no adjacent protons. |

| ~ 2.3 | s | 3H | Py-CH₃ (at C-3) | This methyl group is also expected to be a singlet. |

| ~ 1.3 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will produce a sharp singlet, a characteristic feature of the pivaloyl moiety.[4] |

| ~ 8.0-9.0 | br s | 1H | N-H | The amide proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 177 | C=O | The amide carbonyl carbon is expected to appear in this downfield region. |

| ~ 156 | C-2 (Pyridine) | The carbon atom of the pyridine ring attached to the nitrogen of the amide group will be significantly deshielded. |

| ~ 148 | C-6 (Pyridine) | The carbon bearing the methyl group at position 6. |

| ~ 138 | C-4 (Pyridine) | Aromatic CH carbon. |

| ~ 125 | C-5 (Pyridine) | Aromatic CH carbon. |

| ~ 122 | C-3 (Pyridine) | The carbon bearing the methyl group at position 3. |

| ~ 39 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 27 | C(C H₃)₃ | The methyl carbons of the tert-butyl group will be equivalent and appear as a single strong signal. |

| ~ 23 | Py-CH₃ (at C-6) | The carbon of the methyl group at position 6. |

| ~ 18 | Py-CH₃ (at C-3) | The carbon of the methyl group at position 3. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions corresponding to the amide and aromatic moieties.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300-3100 | N-H Stretch | Secondary Amide | This absorption is characteristic of the N-H bond in the amide linkage and is often a medium to strong, somewhat broad peak.[5] |

| 3100-3000 | C-H Stretch | Aromatic | These absorptions are for the C-H bonds on the pyridine ring. |

| 2970-2870 | C-H Stretch | Aliphatic | Strong absorptions corresponding to the C-H bonds of the methyl and tert-butyl groups. |

| ~ 1680 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption is expected for the carbonyl group of the secondary amide.[6] |

| ~ 1580 | N-H Bend (Amide II) | Amide | This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides. |

| 1600-1450 | C=C and C=N Stretch | Aromatic Ring | Multiple bands are expected for the stretching vibrations within the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity.

For this compound (C₁₂H₁₈N₂O), the expected monoisotopic mass is 206.1419 g/mol .[7] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through characteristic pathways for amides and pyridines.

-

Loss of the tert-butyl group: A prominent fragment would likely be observed at m/z 149, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃).

-

McLafferty Rearrangement: While less common for pivalamides, if it occurs, it would lead to a neutral loss of isobutylene and a fragment at m/z 150.

-

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the tert-butyl group would result in an ion at m/z 121, corresponding to the dimethyl-pyridin-2-yl-amino-carbonyl cation.

-

Pyridine ring fragmentation: Further fragmentation of the pyridine-containing ions would lead to smaller characteristic fragments.[8]

Experimental Protocols

The following is a general procedure for the synthesis of this compound, which should be performed by qualified personnel in a controlled laboratory setting.

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3,6-dimethylpyridine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal data points that, when taken together, allow for a high-confidence structural assignment. This information is critical for researchers and drug development professionals working with this and related compounds, ensuring the integrity and purity of their materials.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound.

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

YouTube. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

YouTube. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

European Patent Office. (2007). PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF - Patent 1104765. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). US11059829B2 - Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate.

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.

Sources

- 1. 1313762-34-3 | CAS DataBase [m.chemicalbook.com]

- 2. 1313762-34-3|this compound|BLD Pharm [bldpharm.com]

- 3. PIVALAMIDE(754-10-9) 13C NMR [m.chemicalbook.com]

- 4. PIVALAMIDE(754-10-9) 1H NMR spectrum [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

N-(3,6-dimethylpyridin-2-yl)pivalamide molecular weight and formula

An In-Depth Technical Guide to N-(3,6-dimethylpyridin-2-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the fundamental physicochemical properties, including molecular weight and formula, and presents a detailed, plausible synthetic pathway with mechanistic insights. The guide emphasizes experimental logic and includes structured data tables and process visualizations to facilitate understanding and application in a laboratory setting.

Physicochemical Properties and Identifiers

This compound, also known by its IUPAC name N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide, is a chemical compound identified by the CAS Registry Number 1313762-34-3.[1][2] Its core structure consists of a 3,6-dimethylpyridine moiety linked to a pivalamide group via an amide bond. The bulky tert-butyl group of the pivalamide is a notable feature that can influence the molecule's steric and electronic properties.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| CAS Registry Number | 1313762-34-3 | [1] |

| IUPAC Name | N-(3,6-dimethylpyridin-2-yl)-2,2-dimethylpropanamide | [1] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 337.7 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 158.0 ± 26.5 °C | [1] |

| Canonical SMILES | CC1=C(N=C(C=C1)C)NC(=O)C(C)(C)C | [1] |

| InChI Key | JEEUXDSIBQARBY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is logically achieved through the acylation of 2-amino-3,6-dimethylpyridine with a pivaloyl source. A common and efficient method for this transformation is the use of pivaloyl chloride in the presence of a non-nucleophilic base.

Mechanistic Expertise

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The primary amine group (-NH₂) on the 2-amino-3,6-dimethylpyridine acts as a nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of pivaloyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.

-

Deprotonation: A base, such as triethylamine or pyridine, is included in the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is critical because the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base ensures the starting amine remains available to react and drives the reaction to completion.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a self-validating system for the synthesis of the title compound. Each step includes checks to ensure the reaction is proceeding as expected.

Materials:

-

2-Amino-3,6-dimethylpyridine

-

Pivaloyl chloride

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3,6-dimethylpyridine (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved. Add triethylamine (1.2 eq).

-

Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness Check: The NaHCO₃ wash neutralizes any remaining HCl and removes the triethylammonium hydrochloride salt.

-

Extraction and Drying: Extract the aqueous layers with DCM. Combine all organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

Substituted pyridine amides are prevalent motifs in medicinal chemistry and materials science.

-

Medicinal Chemistry: The pyridine core is a common scaffold in drug discovery, known for its ability to participate in hydrogen bonding and other molecular interactions. The N-(pyridin-2-yl)pivalamide framework can be found in various biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for creating libraries of compounds for screening against various biological targets.[3]

-

Chemical Synthesis: As a functionalized building block, this compound can be used in more complex molecular constructions. The pyridine ring can undergo further modifications, and the amide bond provides structural rigidity. General procedures for synthesizing pyridine amide derivatives are well-established, highlighting their utility in building diverse chemical structures.[4]

References

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors . Source: I.R.I.S. URL: [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Source: Frontiers. URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1313762-34-3|this compound|BLD Pharm [bldpharm.com]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 4. iris.uniroma1.it [iris.uniroma1.it]

Purity analysis of N-(3,6-dimethylpyridin-2-yl)pivalamide

An In-Depth Technical Guide to the Purity Analysis of N-(3,6-dimethylpyridin-2-yl)pivalamide

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive technical framework for the purity analysis of this compound (CAS No. 1313762-34-3), a heterocyclic amide of interest in medicinal chemistry.[1][2] We will explore an integrated analytical strategy, detailing the causality behind methodological choices and grounding all protocols in the principles of scientific integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the characterization of novel chemical entities.

Introduction: The Analytical Imperative for this compound

This compound is a molecule featuring a substituted pyridine ring linked to a pivalamide moiety. The steric bulk of the tert-butyl group on the pivalamide can influence the molecule's conformation and physicochemical properties, while the dimethylpyridine core is a common scaffold in pharmacologically active compounds.[3][4]

The purity of such a compound is not merely a percentage but a comprehensive profile of the main component and any accompanying impurities. Impurities can arise from various stages, including synthesis, purification, and storage. A typical synthesis of an N-aryl amide involves the reaction of an amine with an acyl chloride.[5][6][7] Therefore, potential impurities for this target molecule could include:

-

Starting Materials: Unreacted 2-amino-3,6-dimethylpyridine or pivaloyl chloride.

-

Reaction By-products: Products of side reactions, such as the hydrolysis of pivaloyl chloride to pivalic acid.

-

Isomers: Positional isomers formed during synthesis.

-

Degradants: Compounds formed during storage or processing due to factors like hydrolysis or oxidation.

-

Residual Solvents: Organic volatile impurities from the synthesis and purification process.

A robust analytical strategy is therefore essential to detect, identify, and quantify these impurities to ensure the final compound meets the stringent requirements for drug development. This guide details a multi-technique approach, grounded in the validation principles of the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Physicochemical Properties

A foundational understanding of the molecule's properties guides the selection of analytical techniques.

| Property | Value | Source |

| CAS Number | 1313762-34-3 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][2] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | Typically a solid at room temperature. | Inferred |

| Predicted logP | 2.61 | [2] |

The predicted logP suggests moderate lipophilicity, making the compound suitable for reversed-phase chromatography.

Integrated Analytical Workflow for Purity Determination

No single technique can provide a complete purity profile. An integrated approach is necessary, where orthogonal methods are used to build confidence in the final purity assessment.

Caption: Integrated workflow for comprehensive purity analysis.

Chromatographic Methods: The Core of Purity Profiling

Chromatography is the primary tool for separating the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic molecules like this compound. It offers high-resolution separation, allowing for accurate quantification of both the main peak (assay) and minor impurity peaks.

Causality Behind Method Design:

-

Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately non-polar compounds through hydrophobic interactions.

-

Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of the basic pyridine nitrogen, leading to better peak shape. A gradient elution is crucial for resolving impurities with a wide range of polarities and eluting any strongly retained compounds from the column.

-

Detection: UV detection is ideal as the pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is preferred to assess peak purity and select the optimal wavelength for quantification.

Protocol 1: HPLC Purity and Impurity Determination

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

-

Analysis: The purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard should be used to calculate the assay value.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[11][12] Headspace sampling is employed to introduce only the volatile components into the system, protecting the instrument from non-volatile API.

Protocol 2: GC-MS for Residual Solvents (Static Headspace)

-

Instrumentation: GC system with a static headspace autosampler and a Mass Spectrometer detector.

-

Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 15 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

-

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal immediately.

-

Analysis: Identify solvent peaks by their retention time and mass spectrum (compared to a library like NIST). Quantify using an external standard calibration curve for each identified solvent.

Spectroscopic Methods: Structural Confirmation and Quantification

Spectroscopic techniques provide orthogonal information, confirming the identity of the main component and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for unambiguous structure elucidation.[13] ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. For pyridine derivatives, the protons on the aromatic ring have characteristic chemical shifts.[14][15]

Expected ¹H NMR Resonances:

-

Pyridine Ring Protons: Signals in the aromatic region (δ 7.0-8.5 ppm).

-

Pyridine Methyl Protons: Two singlets in the aliphatic region (δ 2.0-3.0 ppm).

-

Pivalamide tert-Butyl Protons: A large singlet further upfield (δ 1.0-1.5 ppm).

-

Amide Proton (N-H): A broad singlet, which may be exchangeable with D₂O.

Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a direct, absolute measure of purity without requiring a reference standard of the analyte itself.[11] It works by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard with a long T1 relaxation time (e.g., maleic acid, dimethyl sulfone). This provides a highly accurate assay value that is orthogonal to chromatographic methods.

Mass Spectrometry (MS)

Coupled with a separation technique like LC or GC, MS is indispensable for impurity identification. Electrospray ionization (ESI) is well-suited for LC-MS analysis of this molecule, as the pyridine nitrogen can be readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of an impurity, allowing for the determination of its elemental formula.

Method Validation: Ensuring Trustworthy Data

An analytical method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[16] The framework is defined by the ICH Q2(R2) guideline.[8][9][10][17]

Caption: Key parameters for analytical method validation as per ICH Q2(R2).

Summary of Validation Parameters for an HPLC Purity Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can separate the main peak from impurities, degradants, and placebo components. | Peak purity index > 0.995. Baseline resolution between peaks. |

| Linearity | To establish a linear relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations. |

| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |

| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% - 102.0% recovery for assay. 90.0% - 110.0% recovery for impurities (may vary). |

| Precision | To assess the scatter of data from replicate measurements. | Repeatability (n=6): RSD ≤ 1.0% for assay; ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 2.0% for assay. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ~10:1. Precision at LOQ: RSD ≤ 10%. |

| Robustness | To evaluate the method's reliability during normal use with small variations. | The results should remain within acceptance criteria when parameters like flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied. |

Conclusion

The purity analysis of this compound requires a multi-faceted and rigorous approach. A primary RP-HPLC method, validated according to ICH guidelines, forms the foundation for assay and impurity profiling. This must be complemented by orthogonal techniques such as GC-MS for volatile impurities, NMR for structural confirmation and absolute quantification, and LC-MS for the structural elucidation of unknown impurities. By integrating these techniques within a sound scientific and regulatory framework, researchers and drug development professionals can establish a comprehensive purity profile, ensuring the quality, safety, and consistency of this promising chemical entity.

References

- AMSbiopharma. (2025).

- IntuitionLabs. (2024). ICH Q2(R2)

- Pharma Talk. (2025). Understanding ICH Q2(R2)

- BenchChem. (n.d.).

- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- ICH. (2023).

- Barskiy, D. A., et al. (2023).

- BLDpharm. (n.d.). 1313762-34-3|this compound.

- PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide.

- Roy, S. S., et al. (n.d.).

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- SpectraBase. (n.d.). Pyridine.

- Guidechem. (n.d.). N-(3,6-dimetilpiridin-2-il)pivalamida 1313762-34-3 wiki.

- Sigma-Aldrich. (n.d.). N-(6-methylpyridin-2-yl)pivalamide | 86847-79-2.

- Cheméo. (n.d.). Chemical Properties of N,N-Dimethylpivalamide (CAS 24331-71-3).

- BenchChem. (n.d.). Methods for determining the purity of synthesized N-(2-Aminophenyl)-2-chloronicotinamide.

- BenchChem. (n.d.). Application Note 1: Heterocyclic Pivalamide Ligands in Bioinorganic Chemistry.

- ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?.

- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS)

- BenchChem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.

- Journal of the American Chemical Society. (2022).

- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Forensic Toxicology. (2017).

- ResearchGate. (2006).

- International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis, spectral study, and antimicrobial screening of new amides.

- Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.

- Pharmaceuticals. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.

- RSC Advances. (2021).

- Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.

- Research Journal of Phytochemistry. (2014). GC-MS Analysis of Bioactive Constituents of Pinus roxburghii Sarg. (Pinaceae)

Sources

- 1. 1313762-34-3|this compound|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]

- 7. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. intuitionlabs.ai [intuitionlabs.ai]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nist.gov [nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. database.ich.org [database.ich.org]

- 17. youtube.com [youtube.com]

The Versatility of the Pivalamide Scaffold: A Technical Guide to Unlocking its Biological Potential

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Pivalamide derivatives, distinguished by their characteristic bulky tert-butyl group, represent a versatile and highly valuable scaffold in modern medicinal chemistry. This structural element confers unique physicochemical properties, such as enhanced metabolic stability and the ability to influence molecular packing, which can be strategically exploited to modulate target engagement and selectivity.[1][2] This guide provides an in-depth exploration of the known biological activities of substituted pivalamides, focusing on their demonstrated roles as multi-target enzyme inhibitors and promising anticancer agents. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for synthesis and biological evaluation, and illuminate the key signaling pathways these compounds modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the pivalamide core in their discovery programs.

The Pivalamide Scaffold: A Foundation for Innovation

The pivalamide functional group, at its core, is the amide of pivalic acid (2,2-dimethylpropanamide).[3] Its defining feature is the sterically demanding tert-butyl group. In drug design, this is not a trivial feature; it serves as a critical tool for molecular architecture. The bulkiness of this group can prevent undesirable close molecular packing and promote the formation of specific intermolecular interactions, such as one-dimensional hydrogen-bonded networks.[2] This has profound implications for a compound's solubility, crystal structure, and, most importantly, its interaction with biological targets. By occupying significant space, the tert-butyl moiety can dictate the orientation of a molecule within an enzyme's active site or a receptor's binding pocket, thereby enhancing potency and modulating selectivity.[1]

Key Biological Activities of Substituted Pivalamides

The strategic incorporation of the pivalamide scaffold has led to the discovery of compounds with significant activity in several therapeutic areas.

Multi-Target Enzyme Inhibition

A compelling application of pivalamide derivatives is in the design of multi-target-directed ligands (MTDLs), which are single compounds engineered to interact with multiple biological targets.[1] This approach is particularly promising for treating complex, multifactorial diseases like Alzheimer's, where targeting a single pathway is often insufficient.[1][4]

One notable example is N-((4-acetylphenyl)carbamothioyl)pivalamide , which has demonstrated inhibitory activity against a range of enzymes implicated in neurodegeneration and metabolic disorders.[1][5] This compound effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic pathway responsible for the breakdown of the neurotransmitter acetylcholine.[1][6] Its activity extends to urease and α-amylase, highlighting the broad inhibitory potential of this scaffold.[1][5]

Data Presentation: Multi-Target Enzyme Inhibition

| Enzyme Target | IC50 (µM) | Percent Inhibition (%) | Therapeutic Relevance |

| Acetylcholinesterase (AChE) | 26.23 | ~85 | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | 30.90 | ~85 | Alzheimer's Disease |

| Urease | 91.5 | 73.8 | H. pylori Infections |

| α-Amylase | 160.33 | 57.9 | Type 2 Diabetes |

| Data represents in-vitro enzyme inhibition assays for N-((4-acetylphenyl)carbamothioyl)pivalamide.[1][5] |

Anticancer Activity

The pivalamide scaffold has also been successfully integrated into novel anticancer agents, demonstrating efficacy through distinct mechanisms of action.

2.2.1 Cytotoxicity via Superoxide Dismutase (SOD) Mimicry

Heterocyclic pivalamide-based ligands, when complexed with metals such as copper(II), have shown significant cytotoxic effects against cancer cell lines like HeLa (human cervical cancer).[1] These metal complexes can act as mimics of superoxide dismutase (SOD), a critical enzyme in managing cellular oxidative stress. By mimicking SOD activity, these compounds can disrupt the delicate redox balance within cancer cells, leading to oxidative damage and apoptosis.[1]

Data Presentation: Cytotoxicity of Pivalamide-Copper(II) Complexes

| Complex | IC50 (µM) against HeLa Cells |

| [Cu(N-(thiazol-2-yl)pivalamide)2] (C1) | 25.3 |

| [Cu(N-(5-methylthiazol-2-yl)pivalamide)2] (C2) | 41.3 |

| [Cu(N-(benzothiazol-2-yl)pivalamide)2] (C3) | 17.3 |

| [Cu(N-(benzoimidazol-2-yl)pivalamide)2] (C4) | 20.7 |

| Data represents the concentration required to inhibit 50% of cell growth.[1] |

2.2.2 Pan-PIM Kinase Inhibition